N-[1-[[4-(aminosulfonyl)phenyl]amino]-2,2,2-trichloroethyl]-3-chloro-benzamide
Description
N-[1-[[4-(Aminosulfonyl)phenyl]amino]-2,2,2-trichloroethyl]-3-chloro-benzamide is a synthetic benzamide derivative characterized by a trichloroethylamine core substituted with a 4-(aminosulfonyl)phenyl group and a 3-chlorobenzamide moiety. This compound features:
- Molecular formula: Likely $ \text{C}{15}\text{H}{13}\text{Cl}4\text{N}3\text{O}_3\text{S} $, inferred from structural analogs (e.g., ).
- Key functional groups:
- A trichloroethyl group ($ \text{CCl}3\text{CH}2 $) linked to an aromatic amine.
- A sulfonamide group ($ \text{SO}2\text{NH}2 $) at the para position of the phenyl ring.
- A 3-chlorobenzamide substituent.
Properties
IUPAC Name |
3-chloro-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl4N3O3S/c16-10-3-1-2-9(8-10)13(23)22-14(15(17,18)19)21-11-4-6-12(7-5-11)26(20,24)25/h1-8,14,21H,(H,22,23)(H2,20,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODPYUJESJBZFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl4N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[[4-(aminosulfonyl)phenyl]amino]-2,2,2-trichloroethyl]-3-chloro-benzamide typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with trichloroacetyl chloride to form an intermediate product. This intermediate is then reacted with 3-chlorobenzoyl chloride under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-[[4-(aminosulfonyl)phenyl]amino]-2,2,2-trichloroethyl]-3-chloro-benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amines, and various substituted benzamides .
Scientific Research Applications
N-[1-[[4-(aminosulfonyl)phenyl]amino]-2,2,2-trichloroethyl]-3-chloro-benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-[1-[[4-(aminosulfonyl)phenyl]amino]-2,2,2-trichloroethyl]-3-chloro-benzamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes such as carbonic anhydrase and dihydrofolate reductase. These interactions can disrupt essential biological pathways, leading to antimicrobial and anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-[1-[[4-(Aminosulfonyl)phenyl]amino]-2,2,2-trichloroethyl]-3-chloro-benzamide with analogs from the evidence:
Key Structural and Functional Differences:
Sulfonamide vs. Thiourea Linkers: The target compound’s sulfonamide group ($ \text{SO}2\text{NH}2 $) is more polar and acidic compared to the thiourea linker ($ \text{NHC}(=\text{S})\text{NH} $) in the nitrobenzamide analog .
Chlorine Substitution Patterns :
- The 3-chloro substituent on the benzamide ring (target) contrasts with the 3,4-dichlorophenyl group in the dihydropyrazole derivative . The latter’s dual chlorine substitution may enhance halogen bonding in receptor interactions.
Trichloroethyl Group: All compared compounds share the trichloroethyl moiety, which likely contributes to steric bulk and metabolic resistance. However, the target compound’s 4-(aminosulfonyl)phenyl group introduces additional hydrogen-bonding capacity compared to the dimethylanilino group in ’s analog .
In contrast, the acetamide group in the dihydropyrazole derivative supports planar amide geometry critical for crystal packing.
Research Findings and Implications
Synthetic Challenges :
Structural Flexibility :
- Molecular docking studies (e.g., AutoDock4, ) suggest that compounds with sulfonamide or thiourea groups may exhibit selective receptor binding due to their ability to form hydrogen bonds and coordinate metals .
Biological Activity
N-[1-[[4-(aminosulfonyl)phenyl]amino]-2,2,2-trichloroethyl]-3-chloro-benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H17Cl3N4O4S
- Molecular Weight : 511.836 g/mol
This compound is characterized by the presence of a trichloroethyl group and an aminosulfonyl moiety, which are significant for its biological activity.
The biological activity of this compound is primarily linked to its interaction with specific molecular targets within cells. The following mechanisms have been identified:
- Histone Deacetylase Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression. For instance, related compounds demonstrated potent HDAC3 inhibition with IC50 values in the nanomolar range .
- Antitumor Activity : In vitro studies have indicated that compounds with structural similarities exhibit significant antiproliferative effects against various cancer cell lines. For example, one study reported an IC50 value of 1.30 μM against HepG2 cells for a related compound .
- EGFR Inhibition : Some derivatives targeting the epidermal growth factor receptor (EGFR) have shown cytotoxic properties by inhibiting tyrosine kinase activity, leading to apoptosis in cancer cells .
In Vitro Studies
Numerous in vitro studies have assessed the biological activity of this compound and its analogs:
| Compound | Target | IC50 (μM) | Effect |
|---|---|---|---|
| This compound | HDAC3 | TBD | Inhibition |
| Related Compound | EGFR | TBD | Induction of apoptosis |
| Analog Compound | Solid Tumors | 1.30 | Antiproliferative |
Case Studies
- Antiproliferative Activity : A study highlighted the antiproliferative effects of a similar compound on HepG2 cells, demonstrating that the compound induced apoptosis and cell cycle arrest at the G2/M phase .
- Combination Therapy : Research indicated that combining this class of compounds with traditional chemotherapeutics like taxol enhanced anticancer efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
